molecular formula C24H22N2O4 B2372600 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide CAS No. 922083-22-5

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide

Cat. No.: B2372600
CAS No.: 922083-22-5
M. Wt: 402.45
InChI Key: FGNATUWEFVNMFR-UHFFFAOYSA-N
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Description

The compound 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide features a dibenzo[b,f][1,4]oxazepine core, a heterocyclic system containing one oxygen atom in the seven-membered ring. This scaffold is frequently explored in medicinal chemistry for central nervous system (CNS) targets due to its resemblance to bioactive benzodiazepine derivatives .

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c1-15-3-10-22-20(13-15)26-24(28)19-14-17(7-11-21(19)30-22)25-23(27)12-6-16-4-8-18(29-2)9-5-16/h3-5,7-11,13-14H,6,12H2,1-2H3,(H,25,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNATUWEFVNMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CCC4=CC=C(C=C4)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the dibenzo-oxazepin ring system followed by the introduction of the methoxyphenyl group and the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of appropriate precursors. The synthesis typically involves the formation of the dibenzo[b,f][1,4]oxazepine core followed by the introduction of the methoxyphenyl and propanamide groups. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research indicates that compounds with a similar structural framework exhibit a variety of biological activities:

  • Anticancer Activity : Compounds related to dibenzo[b,f][1,4]oxazepines have shown promising anticancer properties. For instance, studies have demonstrated that derivatives can inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Antimicrobial Properties : The presence of the methoxyphenyl group enhances the antimicrobial activity of these compounds. Research highlights their effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some derivatives have been noted for their anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory diseases. These effects are often attributed to the modulation of cytokine production and inhibition of inflammatory pathways .

Case Studies

Several case studies provide insights into the applications of this compound:

  • Anticancer Mechanism : A study investigated the effects of a related dibenzo[b,f][1,4]oxazepine on human breast cancer cells. The results indicated significant inhibition of cell proliferation and induction of apoptosis via mitochondrial pathways. This suggests potential for further development as an anticancer agent .
  • Antimicrobial Screening : In another study, derivatives were screened against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the methoxyphenyl group significantly increased antibacterial activity, highlighting the importance of structural optimization in drug design .
  • Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation demonstrated that compounds with this scaffold reduced levels of pro-inflammatory cytokines in vitro. This positions them as potential therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Key structural analogs differ in heteroatom composition, substituent positioning, and side-chain functionalization, impacting physicochemical properties and bioactivity:

Compound Name Core Structure Substituents Key Differences Reference
3-(4-Methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide Dibenzo[b,f][1,4]oxazepine 8-methyl, 11-oxo, propanamide (4-methoxyphenyl) Reference compound; polar amide linker, methoxy group enhances solubility N/A
N-(8-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(trifluoromethyl)benzamide Dibenzo[b,f][1,4]oxazepine 8-methyl, 11-oxo, benzamide (trifluoromethyl) Trifluoromethyl group increases lipophilicity and metabolic stability
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine 10-ethyl, 11-oxo, acetamide (4-methoxyphenyl), 5-oxide Sulfur atom enlarges ring size; 5-oxide introduces polarity
N-{4-[(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl]phenyl}propanamide Dibenzo[b,f][1,4]oxazepine 10-methyl, sulfamoyl linker, propanamide Sulfamoyl group enhances hydrogen bonding but reduces membrane permeability
2-[3-(3-Methoxy-4-nitrophenyl)-11-oxo-10,11-dihydro-5H-dibenzo[b,e][1,4]diazepin-8-yl]-2-methylpropanamide Dibenzo[b,e][1,4]diazepine Two nitrogen atoms in core, nitro group, tetrahydrofuran-methyl side chain Diazepine core increases basicity; nitro group may confer redox sensitivity

Pharmacological Implications (Inferred)

  • D2 Receptor Antagonism : Thiazepine analogs in were designed as D2 dopamine receptor antagonists. The target compound’s oxazepine core may retain similar activity but with altered binding kinetics due to oxygen’s smaller atomic radius versus sulfur .
  • Bioavailability : The 4-methoxyphenyl propanamide side chain in the target compound likely improves aqueous solubility compared to the trifluoromethyl benzamide analog (), which prioritizes lipophilicity for blood-brain barrier penetration .
  • Metabolic Stability : Sulfamoyl-containing analogs () may exhibit prolonged half-lives due to reduced cytochrome P450-mediated oxidation, whereas nitro-substituted derivatives () risk nitroreductase-mediated toxicity .

Physicochemical Properties

Property Target Compound Trifluoromethyl Analog Thiazepine Analog Sulfamoyl Analog
LogP (Predicted) ~3.2 ~3.8 ~2.9 ~1.5
Solubility (mg/mL) Moderate (methoxy polarity) Low (CF3 hydrophobicity) Moderate (5-oxide polarity) High (sulfamoyl hydrophilicity)
Hydrogen Bond Donors 2 (amide NH, oxazepine NH) 1 (amide NH) 2 (amide NH, thiazepine NH) 3 (sulfamoyl NH, amide NH)

Biological Activity

The compound 3-(4-methoxyphenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological activities, and pharmacological implications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a dibenzo[b,f][1,4]oxazepin core, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. While specific synthetic pathways for this compound are not extensively documented in the literature, related compounds have been synthesized using methods such as:

  • Condensation Reactions : Utilizing amines and carbonyl compounds to form amides.
  • Cyclization : Formation of the dibenzo[b,f][1,4]oxazepin structure through cyclization of appropriate precursors.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dibenzo[b,f][1,4]oxazepin have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study revealed that compounds featuring the dibenzo structure could inhibit tumor growth in vitro and in vivo models .

Antimicrobial Activity

The presence of the 4-methoxyphenyl group in the compound suggests potential antimicrobial properties. Similar compounds have demonstrated activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .

Enzyme Inhibition

Compounds related to this structure have been evaluated for their ability to inhibit key enzymes involved in metabolic pathways. For instance, acetylcholinesterase (AChE) inhibitors derived from similar frameworks have shown promise in treating neurodegenerative diseases like Alzheimer's . The potential for enzyme inhibition extends to other targets relevant in cancer and metabolic disorders.

Case Studies

  • Anticancer Efficacy : A study conducted on a series of dibenzo[b,f][1,4]oxazepin derivatives reported significant cytotoxic effects against breast cancer cells (MCF-7) with IC50 values in the low micromolar range. The study attributed these effects to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Screening : Another investigation assessed the antimicrobial efficacy of related compounds against a panel of pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against gram-positive bacteria .

Research Findings Summary Table

Biological ActivityRelated CompoundsMechanism of ActionReferences
AnticancerDibenzo derivativesApoptosis induction
Antimicrobial4-Methoxyphenyl derivativesMembrane disruption
Enzyme InhibitionAChE inhibitorsEnzyme blocking

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